molecular formula C30H62Br2P2 B14299554 (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide CAS No. 120343-24-0

(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide

Cat. No.: B14299554
CAS No.: 120343-24-0
M. Wt: 644.6 g/mol
InChI Key: DIJZBAZSNBCGFC-UHFFFAOYSA-L
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Description

(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound consists of a hexa-2,4-diene backbone with two tributylphosphanium groups attached at the 1,6 positions, and it is stabilized by two bromide ions. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

The synthesis of (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide typically involves the reaction of hexa-2,4-diene with tributylphosphine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as copper(I) bromide may be used to facilitate the reaction.

Chemical Reactions Analysis

(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diene oxide, while reduction could produce a saturated hydrocarbon.

Scientific Research Applications

(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide exerts its effects involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating chemical reactions. The compound’s diene backbone also allows it to participate in cycloaddition reactions, which are important in organic synthesis.

Comparison with Similar Compounds

Similar compounds to (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide include:

The uniqueness of this compound lies in its combination of the diene backbone with phosphonium groups, which provides a versatile platform for various chemical reactions and applications.

Properties

CAS No.

120343-24-0

Molecular Formula

C30H62Br2P2

Molecular Weight

644.6 g/mol

IUPAC Name

tributyl(6-tributylphosphaniumylhexa-2,4-dienyl)phosphanium;dibromide

InChI

InChI=1S/C30H62P2.2BrH/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

DIJZBAZSNBCGFC-UHFFFAOYSA-L

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC=CC=CC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-]

Origin of Product

United States

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